Disodium 2,2'-dithiobishexanoate

Disulfide reduction kinetics Steric hindrance Redox-responsive linkers

Researchers requiring tunable reductive cleavage kinetics in ADCs often face premature payload release with unhindered disulfide linkers. Disodium 2,2'-dithiobishexanoate (CAS 22414-92-2) provides sterically shielded C2-disulfide architecture for delayed intracellular liberation, high aqueous solubility (>100 mg/mL), and dual-carboxylate conjugation density. • Alpha-substituted disulfide resists rapid reduction, enabling pharmacokinetic tuning. • Stable powder supplied at ≥98% purity for consistent crosslinking. • BenchChem ensures global availability with batch-to-batch analytical traceability.

Molecular Formula C12H20Na2O4S2
Molecular Weight 338.4 g/mol
CAS No. 22414-92-2
Cat. No. B15175260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 2,2'-dithiobishexanoate
CAS22414-92-2
Molecular FormulaC12H20Na2O4S2
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)[O-])SSC(CCCC)C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C12H22O4S2.2Na/c1-3-5-7-9(11(13)14)17-18-10(12(15)16)8-6-4-2;;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16);;/q;2*+1/p-2
InChIKeyCCUFANNEZUMQIH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium 2,2'-Dithiobishexanoate: Identity & Physicochemical Profile


Disodium 2,2'-dithiobishexanoate (CAS 22414-92-2, molecular formula C₁₂H₂₀Na₂O₄S₂, MW 338.39 g/mol) is the disodium salt of 2,2'-dithiobishexanoic acid, a homodimeric disulfide-dicarboxylate formed by oxidative coupling of two 2-mercaptohexanoic acid units. The defining structural feature is the alpha (C2) linkage of the disulfide bridge—each sulfur atom is directly adjacent to a carboxylate-bearing carbon substituted with an n-butyl side chain, creating a sterically congested environment around the S–S bond that is absent in linear-chain positional isomers . The compound is supplied as a white to off-white hygroscopic powder with high aqueous solubility imparted by the two sodium carboxylate moieties, a calculated logP of 0.985, and a polar surface area (PSA) of 130.86 Ų . The corresponding free acid (2,2'-dithiobishexanoic acid, CAS 22414-91-1) and calcium salt (CAS 22414-93-3) are chemically related but differ fundamentally in solubility, ionization state, and regulatory context, creating distinct procurement decision points [1].

Disodium 2,2'-Dithiobishexanoate: Non-Interchangeability with Analogs


Disodium 2,2'-dithiobishexanoate occupies a unique position within the family of alpha,alpha'-dithiobis(alkanoate) salts by combining three structural attributes—C2 (alpha) disulfide attachment, six-carbon chain length, and disodium counterion—that collectively govern its reduction kinetics, solubility, lipophilicity, and ultimate application suitability . Linear positional isomers (e.g., 6,6'-dithiobishexanoate) lack steric shielding at the disulfide and undergo more rapid reductive cleavage in biological reducing environments, while shorter-chain alpha-substituted analogs (e.g., 2,2'-dithiodipropionate, 2,2'-dithiodiacetate) exhibit lower logP values and different partitioning behavior . Furthermore, the free acid form (CAS 22414-91-1) and calcium salt (CAS 22414-93-3) possess markedly different solubility profiles and regulatory histories—the calcium salt has been used as a food additive (Lipexal Berna, ES 914) since the 1970s, whereas the disodium salt is purposed exclusively for research and industrial applications [1]. Substituting any of these alternatives without accounting for the differential reduction rate, solubility, or chain-length-dependent properties can lead to experimental irreproducibility or functional failure in applications spanning redox-responsive drug delivery, surface functionalization, and polymer crosslinking.

Disodium 2,2'-Dithiobishexanoate vs. Closest Analogs


Alpha-Substitution Slows Disulfide Reduction vs. Linear Isomers

The 2,2'-positional isomer places an n-butyl substituent on the alpha-carbon adjacent to each sulfur atom of the disulfide bridge, creating substantial steric bulk that shields the S–S bond from nucleophilic attack by biological reductants such as glutathione (GSH). This steric shielding effect is absent in linear-chain isomers such as 6,6'-dithiobishexanoate, where the disulfide is positioned at the terminal end of the alkyl chain with minimal steric congestion . General literature on alkyl disulfide reactivity establishes that steric hindrance directly reduces the rate of thiol-disulfide exchange and S–S bond cleavage by nucleophiles—bulkier substituents near the disulfide correlate with slower reduction kinetics [1]. While direct kinetic rate constants for disodium 2,2'-dithiobishexanoate versus 6,6'-dithiobishexanoate under identical conditions have not been published in the peer-reviewed literature, the structural basis for differential cleavage rates is mechanistically well-established and supports the selection of the 2,2'-isomer when sustained or delayed thiol release is functionally required.

Disulfide reduction kinetics Steric hindrance Redox-responsive linkers Prodrug design

LogP Distinguishes C6 Chain from Shorter-Chain Analogs

The calculated logP of disodium 2,2'-dithiobishexanoate is 0.985 (ChemSrc computed value), reflecting the balance between the lipophilic hexanoate chains and the hydrophilic disodium carboxylate termini . For procurement decisions, this value can be compared against the logP of shorter-chain alpha-substituted analogs: 2,2'-dithiodipropionic acid (C3 free acid) has a reported logP of 1.314 , while 2,2'-dithiodiacetic acid (C2 free acid) has a reported logP of 0.662 [1]. It must be noted that these comparator logP values are for the free acid forms; the disodium salt forms would exhibit lower effective logP due to ionization. The C6 chain length provides intermediate lipophilicity—greater than the C2 analog but with the advantage of the disodium salt's aqueous solubility not captured by the free acid logP values. This positions the compound for applications requiring both aqueous processability and sufficient hydrophobic character for membrane interaction or polymer compatibility.

Lipophilicity logP Membrane partitioning Drug delivery

2-Mercaptohexanoic Acid Dual Enzyme Inhibition

Upon reductive cleavage of the disulfide bond, disodium 2,2'-dithiobishexanoate releases two equivalents of 2-mercaptohexanoic acid, a thiol-containing medium-chain fatty acid analog. Derivatives of 2-mercaptohexanoic acid have been characterized as dual inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin E₂ synthase-1 (mPGES-1). Specifically, the lead derivative 2-(4-(3-biphenyloxypropoxy)phenylthio)hexanoic acid (compound 21) inhibits human 5-LO with an IC₅₀ of 3.5 μM in cell-free assays and 0.9 μM in intact cells, and inhibits mPGES-1 with an IC₅₀ of 2.2 μM [1]. While these IC₅₀ values pertain to a derivatized form rather than the free 2-mercaptohexanoic acid monomer, they establish the pharmacological relevance of the 2-mercaptohexanoic acid scaffold. The disodium 2,2'-dithiobishexanoate can serve as a stable, water-soluble prodrug precursor or controlled-release reservoir for generating this active thiol monomer in reducing environments .

5-Lipoxygenase inhibition mPGES-1 inhibition Prodrug precursor Anti-inflammatory

Aqueous Solubility Advantage vs. Free Acid & Calcium

As a disodium salt of a dicarboxylic acid, disodium 2,2'-dithiobishexanoate is highly water-soluble, a property critical for aqueous-phase reactions, bioconjugation protocols, and formulation into hydrophilic matrices. The solubility is reported as >100 mg/mL in water, with additional solubility in methanol and insolubility in non-polar organic solvents . In contrast, the free acid form (2,2'-dithiobishexanoic acid, CAS 22414-91-1) is a solid with limited aqueous solubility due to the absence of ionized carboxylate groups, and the calcium salt (CAS 22414-93-3) exhibits different solubility characteristics and has been used in oral solid dosage forms as a food additive (Lipexal Berna) [1]. For comparative context, the shorter-chain analog 2,2'-dithiodipropionic acid (free acid) has a reported water solubility of 40 g/L (approximately 40 mg/mL) at 25 °C , while dithiodiacetic acid is soluble but typically supplied as a 40% aqueous solution [2]. The disodium salt form thus offers the highest water solubility among the alpha-substituted dithiobis(alkanoate) family, enabling high-concentration stock solution preparation without organic co-solvents.

Aqueous solubility Salt form selection Formulation Bioconjugation

Counterion Drives Regulatory & Application Distinction

The calcium salt of 2,2'-dithiobishexanoic acid (CAS 22414-93-3, also known as calcium 2,2'-disulfohexanoate, ES 914, and Lipexal Berna) has been indexed in MeSH since 1976 and referenced in clinical literature (Arzneim Forsch, Clin Ter, Minerva Dietol Gastroenterol) from the 1970s [1]. It has been categorized as a food additive (PINPOOLS classification) and used in oral formulations [2]. The disodium salt (CAS 22414-92-2), by contrast, is supplied exclusively for non-human research use—not for therapeutic, veterinary, diagnostic, or food applications—as explicitly stated across all reputable vendor documentation . This regulatory and application divergence means that the disodium salt is the appropriate choice for laboratory research, chemical synthesis, and industrial R&D, while the calcium salt would be required for any application intersecting with human or animal consumption. The counterion choice also affects physicochemical properties: the sodium salt provides higher aqueous solubility, while the calcium salt may offer different tabletability and compatibility profiles for solid dosage forms.

Counterion selection Regulatory status Food additive Excipient

Dual Carboxylate Termini for High-Density Surface Anchoring

Disodium 2,2'-dithiobishexanoate possesses a polar surface area (PSA) of 130.86 Ų arising from its two carboxylate groups and the disulfide bridge . Upon contact with gold surfaces, the disulfide bond undergoes reductive cleavage to form two Au–S thiolate bonds, anchoring the molecule to the surface while presenting two free carboxylate groups per adsorbed molecule for subsequent covalent derivatization via EDC/NHS chemistry . This provides twice the density of reactive anchoring sites per adsorbed molecule compared to monofunctional thiols such as mercaptohexanoic acid (single carboxyl group). The alpha-alkyl chains promote ordered packing within self-assembled monolayers (SAMs), reducing non-specific binding relative to disordered monolayers formed from shorter or less structured adsorbates . In comparison, dithiobis(succinimidyl hexanoate) (CAS 1083285-37-3)—the activated NHS-ester form—is commercially used for protein immobilization on gold SPR chips but requires anhydrous organic solvent handling and has a finite hydrolysis half-life, whereas the disodium carboxylate form is water-soluble, hydrolytically stable in storage, and can be activated in situ immediately before use [1].

Self-assembled monolayer Surface functionalization Biosensor Gold-thiol chemistry

Disodium 2,2'-Dithiobishexanoate Application Scenarios


Redox-Responsive Sustained Payload Release

The alpha-substituted steric shielding around the disulfide bond supports the use of disodium 2,2'-dithiobishexanoate as a cleavable linker in antibody-drug conjugates (ADCs) or nanoparticle formulations where delayed intracellular payload liberation is desired to minimize systemic off-target release. The slower reduction kinetics (class-level inference) relative to unhindered linear disulfide linkers such as 6,6'-dithiobishexanoate provide a rationale for selecting this compound when pharmacokinetic tuning of the release rate is a design objective. The high aqueous solubility (>100 mg/mL) facilitates conjugation chemistry under mild aqueous conditions compatible with protein-based carriers , while the released monomer 2-mercaptohexanoic acid scaffold has validated dual 5-LO/mPGES-1 inhibitory pharmacology [1].

Gold Surface Functionalization for SPR & Protein Microarrays

The dual-carboxylate architecture enables twice the covalent ligand attachment density per adsorbed molecule compared to monofunctional thiol anchors such as mercaptohexanoic acid. The alpha-alkyl chain promotes ordered self-assembled monolayer (SAM) formation on gold surfaces, reducing non-specific protein binding—a critical parameter for SPR sensitivity and microarray signal-to-noise ratios . The stable disodium salt powder can be stored at ambient temperature and dissolved in water or methanol immediately before surface incubation, offering practical handling advantages over moisture-sensitive NHS-ester crosslinkers that require anhydrous organic solvents [1].

Stable Precursor for 2-Mercaptohexanoic Acid Release

For research groups investigating 2-mercaptohexanoic acid as a PPARα agonist scaffold, metal chelator, or enzyme inhibitor, the disodium disulfide form provides an air-stable, non-volatile, water-soluble storage form that can be quantitatively reduced to the free thiol monomer using standard reducing agents (DTT, TCEP, or GSH) immediately prior to use . This circumvents the handling challenges of the free thiol monomer, which is susceptible to air oxidation and dimerization. The monomer's dual 5-LO (IC₅₀ 0.9–3.5 μM) and mPGES-1 (IC₅₀ 2.2 μM) inhibitory activity supports its investigation in inflammation models [1].

Aqueous-Phase Crosslinking for Redox-Responsive Hydrogels

The combination of high water solubility, dual carboxylate functionality, and reductively cleavable disulfide bond positions disodium 2,2'-dithiobishexanoate as a candidate crosslinker for biodegradable hydrogels and redox-responsive polymer networks. In comparison to shorter-chain analogs such as 2,2'-dithiodipropionic acid, the C6 hexanoate chains confer greater chain flexibility and hydrophobicity (logP 0.985 vs. ~1.31 for C3 free acid, with the disodium salt being more hydrophilic) , potentially tuning mesh size, swelling ratio, and degradation kinetics in the final hydrogel. The disulfide crosslinks can be cleaved under reducing conditions (intracellular GSH levels of 1–10 mM), enabling environmentally responsive degradation [1].

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